

# Spectroscopic Data of 1-(4-Ethylphenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Ethylphenyl)ethanol

Cat. No.: B2532589

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for **1-(4-Ethylphenyl)ethanol**, a key organic compound with applications in various research and development sectors. This document presents available spectroscopic data, outlines detailed experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

**Note on Data Availability:** Extensive searches for experimentally obtained spectroscopic data for **1-(4-Ethylphenyl)ethanol** yielded incomplete results. Therefore, the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data presented herein are for the closely related analog, (S)-1-(4-Methylphenyl)ethanol. This compound differs only by the substitution of a methyl group for the ethyl group on the phenyl ring and is expected to exhibit very similar spectroscopic properties. The mass spectrometry data is presented as a predicted fragmentation pattern based on the general behavior of secondary benzylic alcohols.

## Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provided are for (S)-1-(4-Methylphenyl)ethanol and were obtained in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz and 100 MHz, respectively.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.26	d	2H	7.2	Ar-H
7.16	d	2H	7.6	Ar-H
4.85	q	1H	4.8	CH(OH)CH <sub>3</sub>
2.35	s	3H	-	Ar-CH <sub>3</sub>
1.91	s	1H	-	OH
1.48	d	3H	6.4	CH(OH)CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Chemical Shift ( $\delta$ ) ppm	Assignment
142.9	Ar-C
137.2	Ar-C
129.2	Ar-CH
125.4	Ar-CH
70.3	CH(OH)CH <sub>3</sub>
25.1	CH(OH)CH <sub>3</sub>
21.1	Ar-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR data presented is for a thin film of (S)-1-(4-Methylphenyl)ethanol.

Table 3: IR Spectroscopic Data for (S)-1-(4-Methylphenyl)ethanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3364	Strong, Broad	O-H stretch
1514	Medium	C=C aromatic stretch
1451	Medium	C-H bend
1089	Strong	C-O stretch
817	Strong	C-H out-of-plane bend (para-disubstituted)
728	Medium	C-H out-of-plane bend

## Mass Spectrometry (MS)

Experimentally determined mass spectral data for **1-(4-Ethylphenyl)ethanol** was not available in the conducted searches. The following table presents a predicted fragmentation pattern based on electron ionization (EI) of the parent molecule (C<sub>10</sub>H<sub>14</sub>O, Molecular Weight: 150.22 g/mol) and the known fragmentation of secondary alcohols.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **1-(4-Ethylphenyl)ethanol**

m/z	Predicted Fragment Ion	Notes
150	$[\text{C}_{10}\text{H}_{14}\text{O}]^+$	Molecular Ion ( $\text{M}^+$ )
135	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl group from the ethyl group or the ethanol moiety.
132	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water, common for alcohols.
121	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of the ethyl group from the phenyl ring.
107	$[\text{C}_7\text{H}_7\text{O}]^+$	Benzylic cleavage.
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Further fragmentation.
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion, common in compounds with a benzyl group.
43	$[\text{C}_2\text{H}_3\text{O}]^+$ or $[\text{C}_3\text{H}_7]^+$	Fragments from the side chain.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1-(4-Ethylphenyl)ethanol**.

Materials:

- **1-(4-Ethylphenyl)ethanol** sample (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tube (5 mm diameter)
- Pasteur pipette and bulb

- Small vial
- Cotton or glass wool

**Procedure:**

- Sample Preparation:
  - Weigh the appropriate amount of **1-(4-Ethylphenyl)ethanol** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  to the vial and gently swirl to dissolve the sample completely.
  - Place a small plug of cotton or glass wool into a Pasteur pipette.
  - Filter the solution through the plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.
  - Cap the NMR tube securely.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
  - Place the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
  - $^1\text{H}$  NMR:
    - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: 90° pulse, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR:
  - Acquire a standard one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 30-45° pulse, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$ ) or tetramethylsilane (TMS) if added ( $\delta$  0.00 ppm). For  $^{13}\text{C}$ , the  $\text{CDCl}_3$  triplet is centered at  $\delta$  77.16 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

## Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **1-(4-Ethylphenyl)ethanol**.

Materials:

- **1-(4-Ethylphenyl)ethanol** sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- Pasteur pipette and bulb

- Solvent for cleaning (e.g., acetone or isopropanol)
- Kimwipes

#### Procedure (Thin Film Method):

- Sample Preparation:
  - Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent and a Kimwipe, avoiding contact with water.
  - Using a Pasteur pipette, place one or two drops of the **1-(4-Ethylphenyl)ethanol** sample onto the center of one salt plate.
  - Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.
- Data Acquisition:
  - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the significant absorption bands (peaks) in the spectrum.
  - Correlate the observed absorption bands with specific functional groups and bond vibrations in the molecule.

## Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of **1-(4-Ethylphenyl)ethanol**.

Materials:

- **1-(4-Ethylphenyl)ethanol** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Microsyringe
- Solvent for sample dilution (e.g., dichloromethane or methanol)

Procedure:

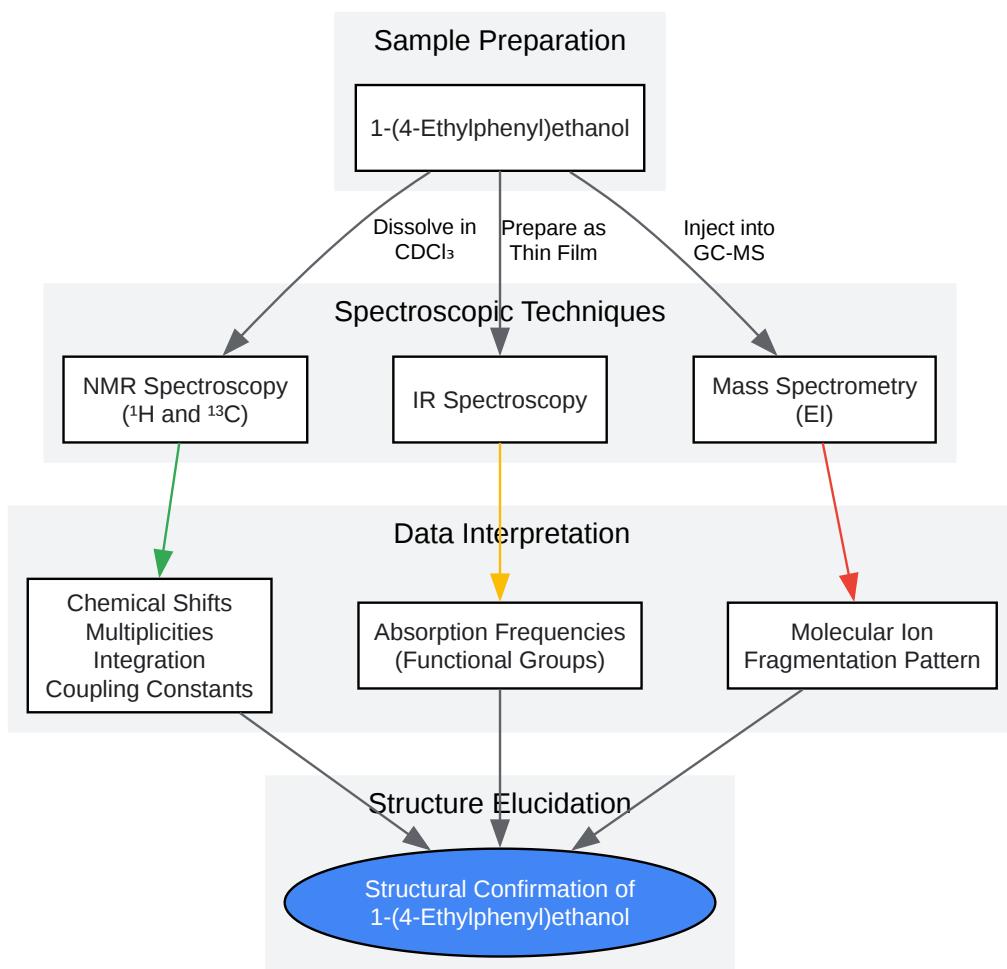
- Sample Preparation:
  - Prepare a dilute solution of **1-(4-Ethylphenyl)ethanol** in a volatile solvent (e.g., 1 mg/mL in dichloromethane).
- Instrument Setup:
  - Set up the GC with an appropriate column (e.g., a non-polar capillary column) and temperature program to ensure good separation and peak shape.
  - Set the MS to operate in electron ionization (EI) mode.
  - Typical EI source parameters: electron energy of 70 eV, ion source temperature of 200-250 °C.
  - Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).
- Data Acquisition:
  - Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.
  - The sample will be vaporized, separated by the GC, and introduced into the MS ion source.
  - The mass spectrometer will record the mass spectra of the eluting components.

- Data Processing:
  - Identify the peak in the total ion chromatogram (TIC) corresponding to **1-(4-Ethylphenyl)ethanol**.
  - Extract the mass spectrum for this peak.
  - Identify the molecular ion peak ( $M^+$ ).
  - Analyze the fragmentation pattern by identifying the major fragment ions and their relative abundances.
  - Propose fragmentation pathways to explain the observed fragment ions, which can help confirm the structure of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **1-(4-Ethylphenyl)ethanol**.

## Workflow for Spectroscopic Analysis of 1-(4-Ethylphenyl)ethanol

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Caption: Logical workflow for the spectroscopic analysis of **1-(4-Ethylphenyl)ethanol**.

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